Allyl 5-cyano-2-methyl-6-((2-oxo-2-(p-tolylamino)ethyl)thio)-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate

Description

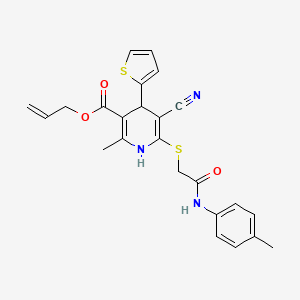

This compound belongs to the 1,4-dihydropyridine (1,4-DHP) class, characterized by a partially reduced pyridine ring. Key structural features include:

- Position 3: Allyl ester group, which may influence metabolic stability and steric interactions.

- Position 4: Thiophen-2-yl substituent, a heteroaromatic group with electron-rich properties.

- Position 5: Cyano group, an electron-withdrawing substituent that stabilizes the DHP ring against oxidation.

Properties

IUPAC Name |

prop-2-enyl 5-cyano-2-methyl-6-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O3S2/c1-4-11-30-24(29)21-16(3)26-23(18(13-25)22(21)19-6-5-12-31-19)32-14-20(28)27-17-9-7-15(2)8-10-17/h4-10,12,22,26H,1,11,14H2,2-3H3,(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPNHCBXEHSOHSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)OCC=C)C3=CC=CS3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Allyl 5-cyano-2-methyl-6-((2-oxo-2-(p-tolylamino)ethyl)thio)-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate is a complex organic compound belonging to the dihydropyridine class. Its unique structure incorporates various functional groups, including cyano, thioether, and carboxylate moieties, which contribute to its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H24N2O3S, with a molecular weight of 388.49 g/mol. The compound's structure features an allyl group, enhancing its reactivity and biological potential. The presence of the cyano group (–C≡N) and thioether linkage (–S–) suggests that this compound may exhibit significant pharmacological properties.

Antioxidant Activity

Research indicates that compounds similar to this compound demonstrate notable antioxidant activity. The presence of the cyano group is associated with enhanced radical scavenging properties. In vitro studies have shown that such compounds can effectively neutralize free radicals, thereby protecting cellular components from oxidative damage.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of dihydropyridine derivatives. For instance, a related compound exhibited significant antibacterial and antifungal activity against various pathogens, suggesting that Allyl 5-cyano derivatives may also possess similar effects. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.

Anti-inflammatory Effects

The anti-inflammatory potential of dihydropyridines has been documented in various studies. It has been suggested that these compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity is crucial in conditions like arthritis and other inflammatory diseases.

Cardioprotective Effects

Dihydropyridines are well-known for their cardioprotective effects. They can act as calcium channel blockers, which help in reducing blood pressure and preventing cardiac hypertrophy. The specific compound may exhibit similar cardioprotective properties due to its structural characteristics.

Case Studies

- Antioxidant Efficacy : A study demonstrated that a related dihydropyridine derivative significantly reduced oxidative stress markers in rat models subjected to induced oxidative damage.

- Antimicrobial Testing : In vitro tests showed that derivatives of this compound inhibited the growth of Staphylococcus aureus and Candida albicans, indicating its potential as an antimicrobial agent.

- Anti-inflammatory Research : Clinical trials involving similar compounds revealed a reduction in inflammatory markers in patients with chronic inflammatory diseases following treatment with dihydropyridine derivatives.

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Key Observations :

- Core Structure : The target compound and AZ331/AZ257 share the 1,4-DHP core, while compounds are dihydropyrimidines (4-oxo-1,4-DHPs), which may exhibit distinct electronic and pharmacological profiles due to the additional nitrogen and ketone group .

- Position 4 : Thiophen-2-yl (target) vs. furyl (AZ331/AZ257) or ethoxyphenyl (). Thiophene’s higher electron density may enhance π-π stacking in biological targets compared to furyl or substituted phenyl groups.

- Side Chain: The p-tolylamino group (electron-donating) in the target compound contrasts with methoxy- (AZ331) or bromo-substituted (AZ257) phenyl groups, which could modulate solubility and receptor binding .

Physical and Chemical Properties

Notes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.